

Application Note: HPLC Analysis of 2-((2-Amino-4-nitrophenyl)amino)ethanol

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Compound of Interest

Compound Name:	2-((2-Amino-4-nitrophenyl)amino)ethanol
Cat. No.:	B1232042

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **2-((2-Amino-4-nitrophenyl)amino)ethanol** in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

2-((2-Amino-4-nitrophenyl)amino)ethanol is a chemical intermediate that may be used in the synthesis of dyes, pharmaceuticals, and other organic compounds. A reliable and accurate analytical method is crucial for its quantification in raw materials, in-process samples, and final products to ensure quality and purity. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established principles for the analysis of similar aromatic nitro compounds and amino alcohols.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile: 0.05 M Phosphate Buffer (pH 6.8) (30:70, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes

- Acetonitrile (ACN): HPLC grade
- Water: Deionized or HPLC grade
- Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade
- Sodium Hydroxide (NaOH): Analytical grade
- **2-((2-Amino-4-nitrophenyl)amino)ethanol:** Reference Standard (≥98% purity)
- Phosphate Buffer (0.05 M, pH 6.8): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 6.8 with a dilute NaOH solution. Filter through a 0.45 µm membrane filter.
- Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 0.05 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio. Degas the solution before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **2-((2-Amino-4-nitrophenyl)amino)ethanol** reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100

µg/mL.

The sample preparation will depend on the matrix. A general guideline for a solid sample is as follows:

- Accurately weigh a representative amount of the sample.
- Dissolve the sample in a suitable volume of mobile phase.
- Sonication may be used to aid dissolution.
- Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following is a summary of typical validation parameters and their expected results.

Validation Parameter	Result
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.6 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%
Specificity	No interference from blank and placebo
Retention Time	Approximately 4.5 min

Results and Data Presentation

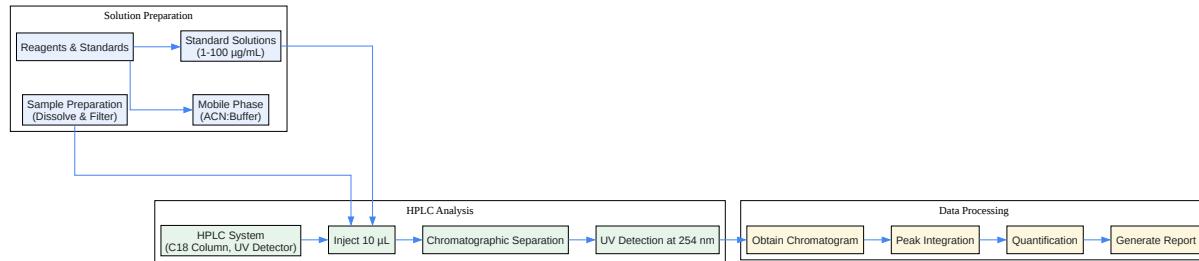
The linearity of the method is established by analyzing a series of standard solutions. The peak area is plotted against the concentration, and a linear regression analysis is performed.

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
1	15.2
5	76.5
10	151.8
25	380.1
50	759.5
100	1520.3

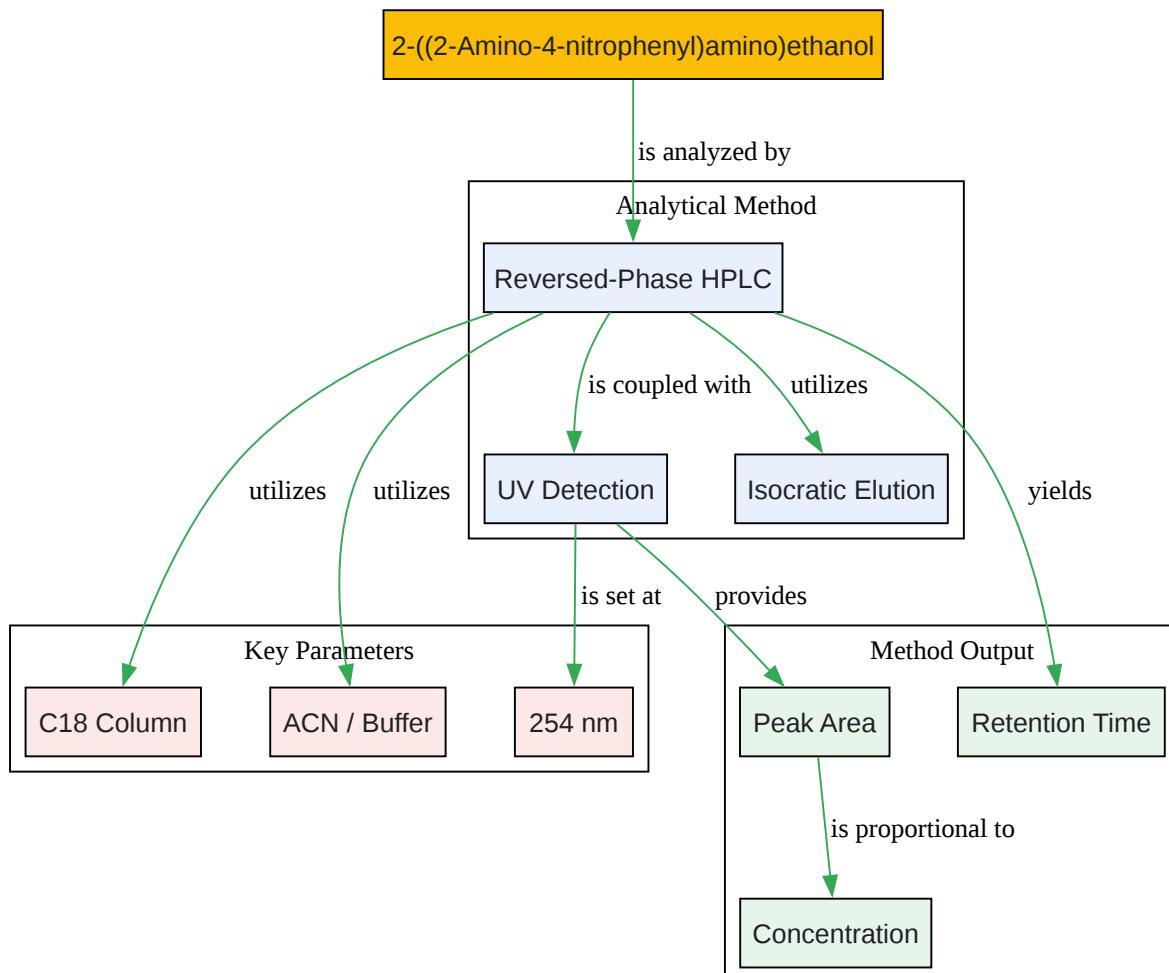
The precision of the method is determined by repeatedly injecting a standard solution and calculating the relative standard deviation (%RSD) of the peak areas.

Replicate	Peak Area (mAU*s)
1	380.5
2	381.2
3	379.8
4	380.9
5	381.5
6	380.1
Mean	380.67
%RSD	0.18%

Visualizations

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Caption: Experimental workflow for the HPLC analysis of **2-((2-Amino-4-nitrophenyl)amino)ethanol**.

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Caption: Logical relationships in the HPLC method for the target analyte.

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